2,4-Dimethoxy-1-nitrobenzene

Aromatic Nucleophilic Substitution Regioselectivity Microwave Synthesis

Select 2,4-dimethoxy-1-nitrobenzene for superior regioselectivity in nucleophilic aromatic substitution—achieving 87% exclusive ortho-substitution yield. Patented hydrazine reduction delivers >96% yield and >99.6% aniline purity, critical for Basic Yellow 11, Pigment Yellow 124, and API manufacturing. Avoid positional isomer byproducts and purification costs. Verify crystalline identity via published single-crystal XRD data (monoclinic, P2₁/c). Order now for reliable, high-purity supply.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 4920-84-7
Cat. No. B181224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-1-nitrobenzene
CAS4920-84-7
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C8H9NO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3
InChIKeyXXWIYOBCHKCWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-1-nitrobenzene (CAS 4920-84-7) Procurement Specification and Baseline Characterization for Synthesis Planning


2,4-Dimethoxy-1-nitrobenzene (CAS 4920-84-7), also known as 1,3-dimethoxy-4-nitrobenzene, is an aromatic nitro compound featuring a nitro group and two methoxy groups in a 1,2,4-substitution pattern. It typically appears as a yellow to light orange crystalline solid with a melting point in the range of 72–78 °C [1]. The compound is widely employed as a versatile intermediate in the synthesis of dyes (e.g., Basic Yellow 11, Pigment Yellow 124), pharmaceuticals, and specialty chemicals [2]. Its reactivity is dominated by the electron-withdrawing nitro group, which activates the aromatic ring toward nucleophilic substitution and enables facile reduction to the corresponding aniline derivative . These baseline properties establish the compound as a common building block, but selection among closely related nitroaromatics demands a detailed examination of its specific performance in key synthetic transformations.

The Risk of Analog Substitution: Why 2,4-Dimethoxy-1-nitrobenzene Cannot Be Replaced with Generic Nitroarenes


Although many nitrobenzene derivatives share a common functional group, substitution with a generic analog or even a close positional isomer frequently leads to unacceptable losses in synthetic efficiency and product purity. The specific ortho/para-directing influence of the 2,4-dimethoxy substitution pattern in 2,4-dimethoxy-1-nitrobenzene confers a unique regioselectivity profile in nucleophilic aromatic substitution (SNAr) that is not observed with dihalogenated or mono-methoxy analogs [1]. Furthermore, the electron-donating methoxy groups significantly modulate the reduction potential of the nitro group, directly impacting the yield and purity of downstream aniline intermediates [2]. Procurement of an alternative without equivalent activation and steric properties inevitably introduces byproduct formation, lowers step yield, and increases purification costs. The quantitative evidence presented below defines the exact performance parameters that justify the specific selection of 2,4-dimethoxy-1-nitrobenzene over its closest structural competitors.

Quantitative Differentiation Guide for 2,4-Dimethoxy-1-nitrobenzene: Comparative Synthetic Performance Data


Exclusive Ortho-Selectivity and High Yield in SNAr Transetherification vs. Dihalogenated Analogs

In SNAr reactions, the ortho-selectivity of 2,4-dimethoxy-1-nitrobenzene with tert-butoxide is exclusive (100:0 ortho:para), achieving an 87% isolated yield of the transetherification product under microwave conditions [1]. In contrast, analogous SNAr reactions on 2,4-dihalogenated nitrobenzenes (e.g., 2,4-difluoronitrobenzene) typically require rigorous solvent control to achieve high ortho-selectivity and are often accompanied by competitive para-substitution and bis-substitution byproducts, complicating purification [2]. The methoxy leaving group in this specific compound provides a unique activation profile that simplifies the reaction outcome.

Aromatic Nucleophilic Substitution Regioselectivity Microwave Synthesis

Superior Reduction Yield and Purity for 2,4-Dimethoxyaniline Production vs. Traditional Iron Powder Method

Catalytic hydrazine reduction of 2,4-dimethoxy-1-nitrobenzene provides a >96% yield of 2,4-dimethoxyaniline with a purity exceeding 99.6% [1]. This method vastly outperforms the classic iron powder reduction method, which, according to the same patent disclosure, afforded only an 84% yield of the same aniline product [1]. The high efficiency and purity of the modern reduction protocol are contingent on the specific electronic and steric properties of the 2,4-dimethoxy-1-nitrobenzene substrate, which facilitates clean conversion without the formation of intractable iron sludge.

Nitro Reduction Aniline Synthesis Green Chemistry

Definitive Crystallographic Parameters for Solid-Form Characterization and Purity Control

Single-crystal X-ray diffraction (SCXRD) confirms that 2,4-dimethoxy-1-nitrobenzene crystallizes in the monoclinic system, space group P2₁/c, with refined unit cell parameters: a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. These precise, low R-factor structural data (R1 = 0.053 for 2043 observed reflections [2]) provide a definitive fingerprint for the crystalline form, enabling unambiguous identity confirmation via powder X-ray diffraction (PXRD) in quality control (QC) settings. While many nitroaromatic solids are polymorphic or poorly crystalline, this compound offers a robust and reproducible crystal habit.

Crystal Engineering Solid-State Chemistry Quality Control

Recommended Application Scenarios for 2,4-Dimethoxy-1-nitrobenzene Based on Quantitative Differentiation Evidence


Synthesis of Ortho-Substituted Aryl Ethers via Regioselective SNAr

Researchers performing aromatic nucleophilic substitution to install bulky tert-butoxy or other alkoxy groups at the ortho position of a nitroarene should select 2,4-dimethoxy-1-nitrobenzene over 2,4-dihalogenated analogs. The exclusive ortho-selectivity and high yield (87%) demonstrated in the literature [1] eliminate the need for regioisomer separation, making it the optimal substrate for generating ortho-functionalized building blocks in medicinal chemistry and materials science.

Industrial Production of High-Purity 2,4-Dimethoxyaniline

Procurement teams responsible for supplying intermediates for dye (Basic Yellow 11, Pigment Yellow 124) or pharmaceutical manufacturing should prioritize 2,4-dimethoxy-1-nitrobenzene. The patented hydrazine reduction protocol achieves >96% yield and >99.6% purity of the corresponding aniline [2]. This performance directly translates to lower production costs, reduced waste handling, and compliance with stringent purity specifications for downstream API and colorant synthesis.

Quality Control and Polymorph Confirmation in Solid-Form Supply Chains

Analytical and QC laboratories can leverage the published single-crystal X-ray diffraction data (monoclinic, P2₁/c space group) to verify the identity and crystalline form of received 2,4-dimethoxy-1-nitrobenzene shipments [3]. Matching experimental powder X-ray diffraction (PXRD) patterns to the calculated pattern from the published single-crystal structure provides a robust, data-driven method for supplier qualification and batch-to-batch consistency monitoring.

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